5,8-Dimethoxy-1,2,3,4-tetrahydroisochinolin

Übersicht

Beschreibung

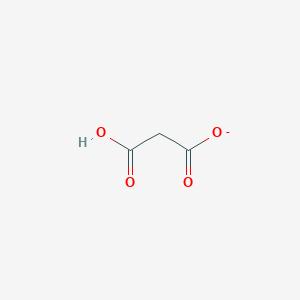

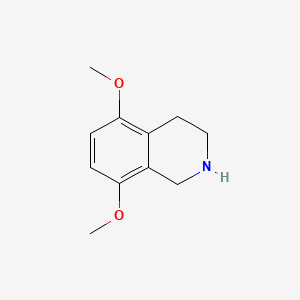

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

THIQs sind eine große Gruppe von Naturstoffen, die vielfältige biologische Aktivitäten entfalten . Sie sind bekannt für ihr Potenzial gegen verschiedene infektiöse Krankheitserreger und neurodegenerative Erkrankungen . Das THIQ-Heterocyclensystem hat in der wissenschaftlichen Gemeinschaft große Aufmerksamkeit erregt, was zur Entwicklung neuer THIQ-Analoga mit potenter biologischer Aktivität geführt hat .

Biologische Aktivitäten und SAR-Studien

THIQs und ihre Analoga wurden auf ihre Struktur-Wirkungs-Beziehung (SAR) und ihren Wirkmechanismus untersucht . Diese Studien liefern Einblicke, wie sich Veränderungen in der Struktur dieser Verbindungen auf ihre biologische Aktivität auswirken können.

Synthese von 1-substituierten Tetrahydroisochinolinen

THIQs werden zur Synthese von 1-substituierten Tetrahydroisochinolinen verwendet . Diese Verbindungen sind aufgrund ihrer breiten Palette an biologischen Aktivitäten in der medizinischen Chemie und der Wirkstoffforschung von Bedeutung.

Oxidative α-Cyanierung

THIQs wurden im oxidativen α-Cyanierungsprozess eingesetzt . Diese Reaktion ist in der organischen Synthese wichtig, da sie die Einführung einer Cyanidgruppe an der Alpha-Position des THIQ-Moleküls ermöglicht.

C(1)-Funktionalisierung

Verschiedene heterogene Katalysatoren wurden für die C(1)-Funktionalisierung von THIQs mit Alkinen untersucht . Diese Reaktion ist ein wichtiger Schritt bei der Synthese vieler biologisch aktiver Verbindungen.

Pharmazeutische Anwendungen

THIQs werden zur Synthese verschiedener pharmazeutischer Verbindungen verwendet . Sie werden aufgrund ihrer Stabilität und Reaktivität häufig als Bausteine bei der Synthese komplexer Moleküle verwendet.

Wirkmechanismus

Target of Action

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a type of isoquinoline alkaloid . Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (THIQ), are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiq based compounds are known to interact with their targets to exert diverse biological activities .

Biochemical Pathways

It is known that thiq based compounds can affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Biochemische Analyse

Biochemical Properties

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and catechol-O-methyltransferase . These interactions can influence the levels of neurotransmitters in the brain, potentially affecting mood and cognitive functions. Additionally, 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline can bind to certain receptors, modulating their activity and influencing signal transduction pathways .

Cellular Effects

The effects of 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in neuronal communication . It can modulate the activity of ion channels and receptors, thereby affecting neurotransmitter release and uptake. Furthermore, 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to impact gene expression, leading to changes in the production of proteins involved in cell growth, differentiation, and apoptosis . These effects on cellular metabolism and signaling pathways highlight the potential therapeutic applications of this compound in treating neurological disorders.

Molecular Mechanism

At the molecular level, 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . By inhibiting this enzyme, 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline increases the levels of neurotransmitters, enhancing their signaling effects. Additionally, this compound can bind to and modulate the activity of receptors such as the dopamine and serotonin receptors . These interactions can lead to changes in intracellular signaling cascades, ultimately affecting gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline have been studied over various time periods. The stability of this compound is relatively high, allowing for prolonged studies without significant degradation . Over time, the effects of 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline on cellular function can vary, with some studies showing sustained effects on neurotransmitter levels and receptor activity . Long-term exposure to this compound has also been associated with changes in gene expression and cellular metabolism, indicating potential long-term therapeutic benefits .

Dosage Effects in Animal Models

The effects of 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline in animal models vary with different dosages. At lower doses, this compound has been shown to enhance cognitive function and reduce symptoms of depression and anxiety . At higher doses, 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering the levels of key metabolites in the brain and other tissues .

Transport and Distribution

The transport and distribution of 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline within cells and tissues are facilitated by specific transporters and binding proteins . This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it can interact with various biomolecules and influence cellular function.

Eigenschaften

IUPAC Name |

5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-3-4-11(14-2)9-7-12-6-5-8(9)10/h3-4,12H,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFBJOKZCLYMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCNCC2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226941 | |

| Record name | 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76019-13-1 | |

| Record name | 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076019131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline interact with alpha2-adrenoceptors?

A1: Research indicates that 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline acts as an antagonist of alpha2-adrenoceptors. [] This interaction was demonstrated through its ability to inhibit the binding of [3H]clonidine, a known alpha2-adrenoceptor agonist, to rat cerebral cortical membrane homogenates. Further confirmation was obtained through studies on the isolated guinea pig atrium, which also identified the compound as an alpha2-adrenoceptor antagonist. []

Q2: What is the role of 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline in the synthesis of antitumor agents?

A2: 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline serves as a key intermediate in the total chemical synthesis of the 9-aza analogue of N-(trifluoroacetyl)-4-demethoxydaunomycin. [] This synthesis begins with the conversion of 2,5-dimethoxybenzaldehyde to 4-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline through a series of reactions including Pomeranz-Fritsch condensation, borohydride reduction, and acid-catalyzed cyclization. [] This synthesized compound then undergoes further modifications, ultimately leading to the creation of the 9-aza analogue.

Q3: Are there any known structure-activity relationships for 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives regarding alpha2-adrenoceptor activity?

A3: While the provided research [] highlights the alpha2-adrenoceptor antagonist activity of 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, it also offers insights into a preliminary structure-activity relationship. The study included SK&F 29661 (1,2,3,4-tetrahydroisoquinoline 7-sulfonamide), a structurally similar compound lacking the dimethoxy substitution at positions 5 and 8, which did not exhibit alpha2-adrenoceptor blocking activity. This observation suggests that the presence and position of the dimethoxy groups in 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline are crucial for its interaction with alpha2-adrenoceptors. Further research exploring modifications to these substituents would be needed to establish a more comprehensive structure-activity relationship.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-[4-(2-aminopyrimidin-4-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B1226146.png)

![3-[[(2-Cyclohexyl-1,3-dioxo-5-isoindolyl)-oxomethyl]amino]benzoic acid](/img/structure/B1226149.png)

![N-(3-cyano-2-thiophenyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B1226150.png)

![N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide](/img/structure/B1226152.png)

![4-(1,3-Benzothiazol-2-ylthio)butanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester](/img/structure/B1226153.png)

![N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide](/img/structure/B1226158.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B1226159.png)

![N-[3-(1-imidazolyl)propyl]-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide](/img/structure/B1226161.png)

![(11bR)-3-ethyl-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B1226164.png)

![1-Ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1226167.png)